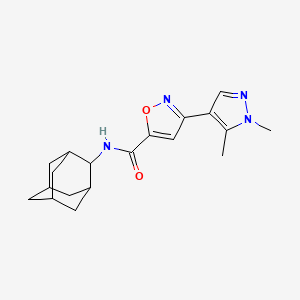

N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE

Description

N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE is a synthetic compound featuring a hybrid heterocyclic scaffold combining pyrazole and isoxazole moieties, with a carboxamide linkage to a 2-adamantyl group. The adamantyl group confers enhanced lipophilicity and metabolic stability, while the pyrazole-isoxazole core may contribute to bioactivity via hydrogen bonding and π-π interactions. Its synthesis likely involves multi-step reactions, including cyclization and carboxamide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-(2-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-10-15(9-20-23(10)2)16-8-17(25-22-16)19(24)21-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-9,11-14,18H,3-7H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAOFWREILTVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125848 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006349-17-2 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Pyrazole Ring: This can be synthesized through the reaction of a hydrazine with a 1,3-diketone.

Amide Bond Formation: The final step involves coupling the isoxazolecarboxylic acid with the pyrazole derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- 3-(1-ADAMANTYL)-N′-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE () Structure: Replaces the isoxazolecarboxamide with a pyrazole-carbohydrazide group. The adamantyl group is retained, suggesting shared strategies for improving pharmacokinetics . Molecular Weight: 442.567 g/mol (vs. ~400–420 g/mol for the target compound, estimated).

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide ()

- Structure : Lacks the adamantyl and isoxazole groups but shares the pyrazole-carboxamide core.

- Impact : The benzyl and hydroxy groups may reduce lipophilicity compared to adamantyl, affecting blood-brain barrier penetration. The absence of isoxazole could diminish electronic effects critical for binding .

Heterocyclic Core Modifications

5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

- Structure : Replaces carboxamide with carbothioamide (-CSNH₂) and introduces a nitro group.

- Impact : The thioamide group enhances sulfur-mediated interactions (e.g., van der Waals forces) but reduces hydrogen-bonding capacity compared to carboxamide. The nitro group may increase reactivity and polarity .

- N-Aryl-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d][1,3]oxazocine-12-carboxamides () Structure: Incorporates a fused isoxazolo-oxazocine system instead of pyrazole-isoxazole. The methoxy group in derivatives like 6a may improve solubility .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | ~410–430 | Adamantyl, pyrazole, isoxazole | ~4.5–5.0 | Not reported |

| 3-(1-Adamantyl)-carbohydrazide (5) | 442.567 | Adamantyl, hydrazide | ~3.8–4.2 | Not reported |

| N-Benzyl-pyrazole-carboxamide (3) | ~350–380 | Benzyl, hydroxy | ~2.5–3.0 | Not reported |

| Isoxazolo-oxazocine-carboxamide (8a) | ~450–470 | Fused heterocycle, methoxy | ~4.0–4.5 | 210–211 |

Biological Activity

N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of adamantane derivatives, which are known for their rigid and stable structures, enhancing the biological properties of the compounds they form.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features an adamantyl group, a pyrazole ring, and an isoxazole carboxamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1006349-17-2 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The adamantyl group enhances the compound's stability and bioavailability, while the pyrazole and isoxazole moieties facilitate interactions through hydrogen bonding and π-π stacking.

Potential Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors, influencing cellular signaling pathways.

- Antiproliferative Activity : Similar compounds have shown potential in reducing cancer cell proliferation by modulating autophagy and mTORC1 activity .

Biological Activity Studies

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been shown to disrupt autophagic processes in cancer cells, leading to increased apoptosis .

Case Studies

- Anticancer Activity : A study on pyrazole derivatives indicated that certain modifications led to enhanced antiproliferative effects against pancreatic cancer cells (MIA PaCa-2) through autophagy modulation .

- Structure-Activity Relationship (SAR) : Research on similar compounds has highlighted how structural variations influence biological efficacy, suggesting that the adamantyl and pyrazole components are crucial for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.